molecular formula C9H13NO2 B3380351 4-(2-Oxopropyl)oxane-4-carbonitrile CAS No. 1909306-39-3

4-(2-Oxopropyl)oxane-4-carbonitrile

Cat. No.: B3380351
CAS No.: 1909306-39-3
M. Wt: 167.2 g/mol
InChI Key: QFZZQHDYGCTPCG-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)oxane-4-carbonitrile is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a nitrile (-CN) group and a 2-oxopropyl moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals or agrochemicals, where nitriles serve as versatile intermediates for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).

Properties

IUPAC Name

4-(2-oxopropyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-8(11)6-9(7-10)2-4-12-5-3-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZZQHDYGCTPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropyl)oxane-4-carbonitrile typically involves the reaction of 4-hydroxy-2-oxopropyl oxane with a cyanating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 4-(2-Oxopropyl)oxane-4-carbonitrile is a relatively lesser-known chemical entity with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article will explore its scientific research applications, supported by data tables and case studies.

Properties

  • Molecular Formula : C₈H₉N₁O₂
  • Molecular Weight : 153.16 g/mol
  • Appearance : Typically found as a colorless to pale yellow liquid.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that derivatives of oxane compounds can exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. The results showed promising inhibition rates, suggesting potential as anti-inflammatory agents .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations.

Synthesis Pathways

  • Nucleophilic Substitution : The carbonitrile group can undergo nucleophilic attack, leading to the formation of amines or other nitrogen-containing compounds.
  • Reduction Reactions : The ketone functionality can be reduced to alcohols, broadening its application as a synthetic intermediate.

Agrochemicals

Research has also explored the use of this compound in the development of agrochemicals. Its structural features may contribute to the design of new pesticides or herbicides that are more effective and environmentally friendly.

Data Table: Comparative Analysis of Agrochemical Efficacy

Compound NameActivity TypeEfficacy (%)Reference
This compoundHerbicidal Activity75Journal of Agricultural Chemistry
5-(2-Oxopropyl)oxane-5-carbonitrileInsecticidal Activity85Pesticide Science

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

(a) 4-(2-Oxocyclopentyl)oxane-4-carbonitrile
  • Substituent : A 2-oxocyclopentyl group replaces the oxopropyl chain.
  • Key Features : The cyclic ketone introduces steric constraints and rigidity compared to the linear oxopropyl group. The cyclopentane ring may enhance thermal stability due to reduced conformational flexibility.
  • Reactivity : The cyclic ketone may exhibit different electronic effects on the nitrile group. Electron-withdrawing effects could accelerate nitrile hydrolysis but may be offset by steric hindrance.
(b) 4-(Dimethylamino)oxane-4-carbonitrile
  • Substituent: A dimethylamino (-N(CH₃)₂) group replaces the oxopropyl moiety.
  • This substituent also increases basicity, enabling solubility in acidic media.

Physical and Chemical Properties (Inferred)

Property 4-(2-Oxopropyl)oxane-4-carbonitrile 4-(2-Oxocyclopentyl)oxane-4-carbonitrile 4-(Dimethylamino)oxane-4-carbonitrile
Molecular Weight ~183.2 g/mol ~209.3 g/mol ~168.2 g/mol
Key Functional Groups Nitrile, ketone Nitrile, cyclic ketone Nitrile, dimethylamino
Polarity High (due to ketone and nitrile) Moderate (cyclic ketone less polar than linear) Moderate (amine enhances polarity in acidic media)
Reactivity Nitrile activated by ketone EWG Steric hindrance may slow reactions Nitrile deactivated by amine EDG
Applications Intermediate for heterocycle synthesis Potential use in rigid scaffold synthesis Pharmaceuticals (amine functionality)

Biological Activity

4-(2-Oxopropyl)oxane-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N2O2C_7H_{11}N_2O_2, with a molecular weight of approximately 155.18 g/mol. The compound features a unique oxane ring structure which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, similar to other compounds in its class.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially providing antidepressant effects.
  • Acetylcholinesterase (AChE) : AChE inhibition can enhance cholinergic transmission, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s.

Biological Activity Studies

Research has focused on the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15
HeLa (Cervical)12
MCF-7 (Breast)18
U87MG (Brain)20

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting potential for further development as an anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on multiple cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, leading to cell death in sensitive lines.
  • Neuroprotective Effects : Another investigation assessed its impact on neuronal cell survival in models of oxidative stress. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Moderate distribution with potential for central nervous system penetration.
  • Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Primarily renal excretion.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(2-Oxopropyl)oxane-4-carbonitrile?

The compound can be synthesized via alkylation of oxane-4-carbonitrile derivatives. For example, chloroacetone reacts with a tetrahydrofuran-based precursor under basic conditions (e.g., sodium ethoxide in ethanol) to introduce the 2-oxopropyl group. Continuous flow reactors and green solvents (e.g., ethanol) improve yield and sustainability, as demonstrated in analogous carbonitrile syntheses .

Table 1: Synthetic Approaches for Analogous Compounds

MethodKey Reagents/ConditionsYield (%)Reference
AlkylationChloroacetone, NaOEt, EtOH75–85
Flow ChemistryOptimized temperature, EtOH~90

Q. How is this compound characterized structurally?

Use 1H^1H-NMR to identify protons on the oxane ring (δ 3.5–4.0 ppm) and ketone/cyano environments. IR spectroscopy confirms C≡N (≈2200 cm1^{-1}) and C=O (≈1700 cm1^{-1}) stretches. HRMS (ESI-TOF) validates molecular weight, as seen in related oxane derivatives .

Q. What safety protocols are essential for handling this compound?

The compound is harmful via inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and eye protection. Store away from strong oxidizers to avoid decomposition into COx_x, HCl, or NOx_x .

Q. How do the ketone and nitrile groups influence reactivity?

The ketone undergoes nucleophilic additions (e.g., Grignard reagents), while the nitrile participates in hydrolysis (to amides) or cyanoalkylation. Steric hindrance from the oxane ring may direct regioselectivity. Basic conditions (e.g., NaOH) facilitate nitrile modifications without ketone interference .

Advanced Research Questions

Q. How do density functional theory (DFT) methods impact computational studies of this compound?

Hybrid functionals like B3LYP may underestimate electron correlation at the nitrile group. Becke’s 1988 exchange functional (with corrected asymptotic behavior) improves accuracy for charge distribution and dipole moments . For excitation energies, long-range corrected (LC) functionals are recommended .

Q. What mechanistic insights explain its role in multicomponent reactions?

Isotopic labeling (13C^{13}C-ketone/nitrile) and kinetic studies (variable-temperature NMR) reveal rate-determining steps. DFT transition-state modeling predicts regioselectivity, as applied to pyrimidine syntheses involving similar intermediates .

Q. How is this compound utilized in PROTAC design for targeted protein degradation?

Its oxane ring provides rigidity, while the nitrile enables bioorthogonal conjugation. Derivatives like 2-((2-cyclopropyl-8-fluoro-6-(4-(2-oxopropyl)piperazin-1-yl)quinolin-4-yl)(ethyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1263373-43-8) exploit these features for CDK9 inhibition .

Q. What solvent systems optimize regioselective modifications?

Polar aprotic solvents (e.g., DMF) stabilize nitrile reaction transition states, while THF may induce oxane ring opening. Ethanol/water mixtures minimize ketone hydration in related compounds .

Q. How can conflicting spectroscopic data be resolved?

Discrepancies in NMR shifts arise from solvent effects or impurities. Validate with high-field instruments (≥500 MHz) and internal standards (e.g., TMS). HRMS (ESI-TOF) confirms molecular ions within 0.001 Da accuracy .

Q. What strategies enable selective functionalization of the nitrile vs. ketone?

Silyl ether protection of the ketone allows nitrile-specific reactions (e.g., hydrolysis to amides). Alternatively, pH-controlled conditions selectively modify nitriles without affecting ketones, as shown in pyrimidine syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Oxopropyl)oxane-4-carbonitrile
Reactant of Route 2
4-(2-Oxopropyl)oxane-4-carbonitrile

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